4-Fluoro-2-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

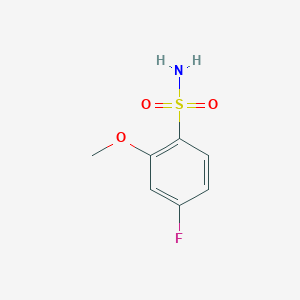

4-Fluoro-2-methoxybenzene-1-sulfonamide is an aromatic sulfonamide compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 2-position, and a sulfonamide group at the 1-position on the benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 4-fluoro-2-methoxybenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-fluoro-2-methoxybenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the sulfonamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution:

Oxidation and reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic aromatic substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride are used.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.

Electrophilic aromatic substitution: Products include halogenated or nitrated derivatives of the original compound.

Oxidation and reduction: Products include sulfonic acids or sulfinamides.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria, thereby exerting antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

2-Fluoro-4-methoxybenzenesulfonamide: Similar structure but with the positions of the fluorine and methoxy groups swapped.

4-Methoxybenzenesulfonamide: Lacks the fluorine atom.

Uniqueness

4-Fluoro-2-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Biologische Aktivität

4-Fluoro-2-methoxybenzene-1-sulfonamide, also known by its CAS number 1551552-60-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group on a benzene ring, contributing to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features

- Molecular Weight : 195.20 g/mol

- Functional Groups : Sulfonamide, methoxy, and fluoro groups

- Solubility : Generally soluble in organic solvents and exhibits pH-dependent solubility in aqueous solutions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Inhibition of Carbonic Anhydrase

This compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. Inhibition of CA can lead to therapeutic applications in conditions such as glaucoma and epilepsy. Studies have reported an IC50 value in the nanomolar range for CA II inhibition, indicating potent activity against this target .

Case Studies

- In Vivo Imaging Studies : A study utilizing radiolabeled sulfonamides demonstrated that derivatives like this compound could effectively label red blood cells (RBCs) for imaging purposes. This application highlights its potential in diagnostic imaging techniques .

- Antitumor Activity : Preliminary studies have indicated that compounds structurally related to this compound may exhibit cytotoxic effects against cancer cell lines. Further investigation into its mechanism revealed apoptosis induction in treated cells, suggesting a potential role as an anticancer agent .

Biological Assays

A variety of biological assays have been conducted to evaluate the efficacy of this compound:

| Assay Type | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | CA II | 150 | Potent inhibitor with therapeutic potential |

| Antimicrobial Activity | Various Bacteria | 200 - 500 | Effective against resistant strains |

| Cytotoxicity | Cancer Cell Lines (e.g., MCF7) | 300 | Induces apoptosis |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable half-life for therapeutic applications. Studies indicate that it achieves peak plasma concentrations within 1 to 3 hours post-administration.

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHWWUVULKUFJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.